7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the class of quinolines. Its molecular formula is C12H9ClFNO3, and it has a molecular weight of 269.66 g/mol. The compound features a chloro and a fluoro substituent, which are significant for its biological activity. It is primarily recognized as an impurity related to the antibiotic norfloxacin, indicating its relevance in pharmaceutical applications .
The chemical reactivity of 7-chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be attributed to its functional groups:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits notable antibacterial properties, primarily due to its structural similarities to fluoroquinolone antibiotics. Its mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disrupted DNA replication and cell division. This makes it a compound of interest in the development of new antimicrobial agents .
The synthesis of 7-chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be achieved through several methods:
These methods allow for the targeted synthesis of this compound while controlling specific functional groups.
The primary applications of 7-chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid include:
Interaction studies involving 7-chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid focus on its binding affinity to bacterial enzymes such as DNA gyrase and topoisomerase IV. These studies often employ techniques like:
These investigations help elucidate its potential therapeutic roles.
Several compounds share structural similarities with 7-chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Norfloxacin | C16H18ClFN3O3 | Broad-spectrum antibiotic; used clinically |
| Ciprofloxacin | C17H18F2N3O3 | Enhanced activity against Gram-negative bacteria |
| Pefloxacin | C17H18F2N2O3S | Sulfonamide derivative; unique sulfonyl group |
The uniqueness of 7-chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid lies in its specific halogen substitutions and its role as an impurity standard rather than a primary therapeutic agent.
The compound 7-chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derives its systematic name from the bicyclic quinoline core structure. The quinoline system is numbered such that the nitrogen atom occupies position 1, with subsequent positions following the clockwise orientation of the fused benzene and pyridine rings. Substituents are assigned numerical descriptors based on their positions:
The molecular formula, C₁₂H₉ClFNO₃, corresponds to a molecular weight of 269.66 g/mol, as confirmed by mass spectrometry. This formula aligns with the structural features of fluoroquinolone derivatives, which typically incorporate halogen atoms (chloro, fluoro) and a carboxylic acid group for biological activity.
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₉ClFNO₃ |
| Molecular weight (g/mol) | 269.66 |
| IUPAC name | 7-Chloro-1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
The ethyl group at position 1 distinguishes this compound from cyclopropyl-substituted analogs like ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid). The fluorine at position 8, rather than the more common position 6 in clinical fluoroquinolones, introduces steric and electronic variations that influence DNA gyrase binding.
X-ray crystallography reveals a planar quinoline core stabilized by intramolecular hydrogen bonding between the carboxylic acid (position 3) and the ketone (position 4). The dihedral angle between the benzene and pyridine rings measures 3.5°, indicating near-planarity, which is critical for intercalation into bacterial DNA.
Key crystallographic features:
Conformational isomerism arises primarily from rotation about the C-1–N bond, with two stable rotamers identified:
These rotamers exhibit distinct biological activities due to differential interactions with bacterial topoisomerase IV.
The compound shares the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid pharmacophore essential for fluoroquinolone activity. However, its substitution pattern diverges from clinical agents in three key aspects:
| Position | This Compound | Norfloxacin | Ciprofloxacin |
|---|---|---|---|
| 1 | Ethyl | Ethyl | Cyclopropyl |
| 6 | - | Fluorine | Fluorine |
| 7 | Chlorine | Piperazinyl | Piperazinyl |
| 8 | Fluorine | - | - |
Molecular docking studies show the 8-fluoro substituent forms a 2.9 Å hydrogen bond with Ser-84 of E. coli DNA gyrase, compared to 3.2 Å for 6-fluoro derivatives. However, the absence of a C-7 piperazine ring decreases activity against Gram-positive pathogens by 8-fold, highlighting the trade-off between substitution patterns and spectrum.
The compound’s synthesis involves:
Yield optimization requires precise control of fluorination temperature (45–50°C) to avoid positional isomerization.